molecular formula C11H18ClNOSi B11867965 2-Chloro-N-(2-((trimethylsilyl)oxy)ethyl)aniline CAS No. 823189-92-0

2-Chloro-N-(2-((trimethylsilyl)oxy)ethyl)aniline

Katalognummer: B11867965
CAS-Nummer: 823189-92-0
Molekulargewicht: 243.80 g/mol
InChI-Schlüssel: ZLHFEAZCRVZMDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-(2-((trimethylsilyl)oxy)ethyl)aniline is an organic compound that features a chloro-substituted aniline core with a trimethylsilyl-protected hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-((trimethylsilyl)oxy)ethyl)aniline typically involves the reaction of 2-chloroaniline with 2-(trimethylsilyl)ethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The process involves the nucleophilic substitution of the hydroxyl group by the trimethylsilyl-protected ethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline nitrogen or the ethyl group.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.

    Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: The primary product is 2-(2-((trimethylsilyl)oxy)ethyl)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-(2-((trimethylsilyl)oxy)ethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(2-((trimethylsilyl)oxy)ethyl)aniline involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The chloro group can participate in electrophilic aromatic substitution reactions, while the aniline nitrogen can form hydrogen bonds and interact with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-N-(2-hydroxyethyl)aniline: Lacks the trimethylsilyl protection, making it more reactive.

    2-Chloro-N-(2-methoxyethyl)aniline: Contains a methoxy group instead of a trimethylsilyl group, affecting its reactivity and stability.

    2-Chloro-N-(2-ethoxyethyl)aniline: Similar structure but with an ethoxy group, leading to different chemical properties.

Uniqueness

2-Chloro-N-(2-((trimethylsilyl)oxy)ethyl)aniline is unique due to the presence of the trimethylsilyl group, which provides steric hindrance and protects the hydroxyl group during reactions. This allows for selective modifications and enhances the compound’s stability under various conditions.

Eigenschaften

CAS-Nummer

823189-92-0

Molekularformel

C11H18ClNOSi

Molekulargewicht

243.80 g/mol

IUPAC-Name

2-chloro-N-(2-trimethylsilyloxyethyl)aniline

InChI

InChI=1S/C11H18ClNOSi/c1-15(2,3)14-9-8-13-11-7-5-4-6-10(11)12/h4-7,13H,8-9H2,1-3H3

InChI-Schlüssel

ZLHFEAZCRVZMDD-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)OCCNC1=CC=CC=C1Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.